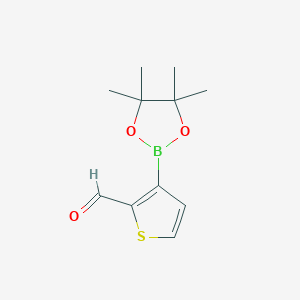

3-(4,4,5,5-四甲基-1,3,2-二恶杂硼烷-2-基)噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the use of transition metal catalysts for the hydroboration of alkyl or aryl alkynes and alkenes .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For example, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a density of 1.1±0.1 g/cm³, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .科学研究应用

荧光探针和传感器

3-(4,4,5,5-四甲基-1,3,2-二恶杂硼烷-2-基)噻吩-2-甲醛已用于合成荧光探针。You-min (2014) 的一项研究描述了使用该化合物合成一种新型近红外吲哚咔唑硼酸酯荧光探针。合成的探针通过多种反应(包括亲电取代和 Vilsmeier 反应)制成,并显示出在荧光成像和传感中的潜在应用 (沈友民,2014)。

晶体结构和 DFT 研究

该化合物在晶体学研究和密度泛函理论 (DFT) 分析中也很重要。Huang 等人。(2021) 使用 X 射线衍射和 DFT 研究了类似硼酸酯中间体的晶体结构,深入了解了它们的理化性质和在材料科学中的潜在应用 (P.-Y. Huang 等人,2021)。

有机给电子体的合成

在有机电子领域,Bifari 和 El-Shishtawy (2021) 使用 3-(4,4,5,5-四甲基-1,3,2-二恶杂硼烷-2-基)噻吩-2-甲醛合成了衍生自咔唑和吩噻嗪的新型有机给电子体。这些给电子体是电子应用合成方法中的关键中间体 (Elham N. Bifari & R. El-Shishtawy,2021)。

分子静电势分析

除了结构分析外,该化合物还被用于研究分子静电势。Huang 等人。(2021) 还研究了硼酸酯中间体的分子静电势和前沿分子轨道,揭示了这些化合物的关键理化性质 (P. Huang 等人,2021)。

作用机制

Target of Action

Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in suzuki-miyaura coupling reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, these compounds typically act as a source of organoboron, which can form carbon-carbon bonds with organic halides .

Biochemical Pathways

In general, boronic acid derivatives are known to participate in various organic synthesis reactions, including the suzuki-miyaura coupling reaction .

Result of Action

In the context of organic synthesis, the result of its action would typically be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group. Additionally, the presence of certain catalysts or reagents can influence the compound’s reactivity in chemical reactions .

安全和危害

未来方向

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYKYHKDVEBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)

![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)